2-Fluoro-1-phenylpent-4-en-1-one
Description
Properties
CAS No. |
157690-12-5 |
|---|---|
Molecular Formula |
C11H11FO |
Molecular Weight |
178.2 g/mol |
IUPAC Name |
2-fluoro-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2 |
InChI Key |
OZJOUIAHKYJUNA-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)F |
Canonical SMILES |
C=CCC(C(=O)C1=CC=CC=C1)F |
Synonyms |
4-Penten-1-one, 2-fluoro-1-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-Fluoro-1-phenylpent-4-en-1-one and related fluorinated ketones, based on the provided evidence:
Key Comparative Insights:
This contrasts with 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, where the methoxy group (electron-donating) may reduce electrophilicity but enhance stability via resonance . The dichloro-fluorophenyl substituent in 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one further amplifies electrophilicity, making it a stronger candidate for nucleophilic attack .
Structural and Reactivity Differences: The α,β-unsaturated ketone (propenone) backbone in compounds and enables conjugate addition reactions (e.g., Michael additions), whereas the saturated butanone in 1-(4-Fluorophenyl)-4-phenylbutan-1-one lacks this reactivity . The pent-4-en-1-one chain in the target compound introduces a longer, non-conjugated double bond, which may alter steric interactions compared to shorter propenone analogs.
Physicochemical Properties: Molecular weights vary significantly: 1-(4-Fluorophenyl)-4-phenylbutan-1-one (242.29 g/mol) is heavier than typical propenones, likely due to its saturated backbone . Storage conditions (e.g., RT stability for 1-(4-Fluorophenyl)-4-phenylbutan-1-one) suggest practical advantages in handling compared to more reactive α,β-unsaturated ketones .
Research Implications and Limitations
While structural analogs provide insights into the behavior of this compound, experimental data on its synthesis, crystallography, and reactivity are absent in the provided evidence. Further studies should focus on:
- Synthetic Routes : Optimizing fluorination and ketone formation.
- Spectroscopic Characterization : Confirming conjugation effects via NMR and IR.
This comparison underscores the importance of substituent positioning and backbone geometry in tailoring fluorinated ketones for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Fluoro-1-phenylpent-4-en-1-one with high yield and purity?
- Methodological Answer : Use factorial experimental design to test variables such as catalysts (e.g., palladium complexes), solvents (polar vs. nonpolar), and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and quantify purity/yield using gas chromatography–mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Compare results with literature data on fluorinated ketone synthesis to identify ideal conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign and NMR peaks using deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS). Fluorine-19 NMR can confirm the fluorine substituent’s position .
- IR Spectroscopy : Identify carbonyl (C=O) and alkene (C=C) stretches. Compare with computational predictions for validation .
- X-ray Crystallography : Grow single crystals via slow evaporation and solve the structure using SHELX software for bond-length and angle analysis .
Q. How can crystallization experiments be designed to obtain high-quality single crystals of this compound?
- Methodological Answer : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) and temperature gradients. Use seed crystals to promote nucleation. Validate crystal quality via diffraction metrics (e.g., R-factor < 5%) using SHELXL refinement .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices. Validate against experimental UV-Vis spectra and electrophilic/nucleophilic reaction sites. Use Gaussian or ORCA software for simulations .
Q. What mechanistic insights can be gained from studying olefin metathesis reactions involving this compound?
- Methodological Answer : Employ Grubbs or Hoveyda-Grubbs catalysts under inert conditions. Track reaction intermediates via in-situ NMR or Raman spectroscopy. Use isotopic labeling (e.g., -alkene) and kinetic isotope effects (KIE) to elucidate transition states. Compare with DFT-derived energy profiles .
Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?
- Methodological Answer :
- Standardization : Use identical deuterated solvents and calibrate spectrometers with certified reference materials.
- Comparative Analysis : Compile data from multiple sources (e.g., PubChem, crystallographic databases) and apply statistical outlier tests (e.g., Grubbs’ test).
- Computational Validation : Cross-check experimental shifts with DFT-predicted values using programs like ACD/Labs or MestReNova .
Q. What role does the fluorine substituent play in modulating the compound’s biological or catalytic activity?
- Methodological Answer : Synthesize fluorine-free analogs and compare bioactivity (e.g., enzyme inhibition assays) or catalytic performance (e.g., turnover frequency). Use X-ray crystallography to analyze fluorine’s steric/electronic effects on molecular interactions. Pair with molecular dynamics simulations to study binding affinity .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in kinetic data for reactions involving this compound?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in rate constants using error propagation methods.
- Replicate Experiments : Conduct triplicate trials under controlled conditions (e.g., fixed temperature/pH).
- Multivariate Regression : Identify confounding variables (e.g., trace moisture) using software like R or Python’s SciPy .
Q. What statistical methods are appropriate for analyzing spectroscopic or crystallographic datasets?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of IR/NMR datasets to identify clustering patterns.
- Rietveld Refinement : Apply to powder X-ray diffraction data for phase purity assessment.
- Bayesian Inference : Model uncertainty in crystallographic occupancy factors .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
